molecular formula C13H15NO3 B14272866 1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one CAS No. 138349-97-0

1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one

Cat. No.: B14272866
CAS No.: 138349-97-0
M. Wt: 233.26 g/mol
InChI Key: YXYUGIUHZFDOKE-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one: is an organic compound with the molecular formula C13H16NO3. This compound is characterized by its unique structure, which includes a nitro group and multiple methyl groups attached to an indanone core. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one typically involves the nitration of 1,1,3,3-tetramethyl-1,3-dihydro-2H-inden-2-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

    Reduction: 1,1,3,3-Tetramethyl-5-amino-1,3-dihydro-2H-inden-2-one.

    Oxidation: Carboxylic acid derivatives.

    Substitution: Various substituted indanone derivatives.

Scientific Research Applications

1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Indanone: A simpler indanone derivative without the methyl and nitro groups.

    1,1,4,4-Tetramethyl-3,4-dihydro-1H-naphthalen-2-one: A structurally related compound with different substitution patterns.

Uniqueness

1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one is unique due to the presence of both the nitro and multiple methyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

138349-97-0

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

1,1,3,3-tetramethyl-5-nitroinden-2-one

InChI

InChI=1S/C13H15NO3/c1-12(2)9-6-5-8(14(16)17)7-10(9)13(3,4)11(12)15/h5-7H,1-4H3

InChI Key

YXYUGIUHZFDOKE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)[N+](=O)[O-])C(C1=O)(C)C)C

Origin of Product

United States

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